molecular formula C20H17N3O4S B353206 3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione CAS No. 1025749-71-6

3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione

Cat. No.: B353206
CAS No.: 1025749-71-6
M. Wt: 395.4g/mol
InChI Key: QYVNPZWEMZQVJB-UHFFFAOYSA-N
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Description

3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, an o-tolylamino group, and a 1,3-dioxoisoindolin-2-yl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the o-Tolylamino Group: This step involves the nucleophilic substitution of the thiazolidine-2,4-dione with o-toluidine.

    Attachment of the 1,3-Dioxoisoindolin-2-yl Ethyl Group: This can be done through a condensation reaction between the intermediate product and a phthalic anhydride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where thiazolidine-2,4-dione derivatives have shown efficacy.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione derivative used in the treatment of type 2 diabetes.

    Pioglitazone: Another thiazolidinedione with similar applications in diabetes management.

    Phthalimide Derivatives: Compounds containing the 1,3-dioxoisoindolin-2-yl group, which have various biological activities.

Uniqueness

3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-12-6-2-5-9-15(12)21-16-19(26)23(20(27)28-16)11-10-22-17(24)13-7-3-4-8-14(13)18(22)25/h2-9,16,21H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVNPZWEMZQVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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